molecular formula C25H33F2N3O4 B610795 Setafrastat CAS No. 1399715-48-0

Setafrastat

Cat. No. B610795
M. Wt: 477.55
InChI Key: CSZFOLMDHFDLLR-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181229B2

Procedure details

To a solution of 2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)acetic acid (3.192 g) and Et3N (4.44 mL) in THF (100 mL), ethyl chloroformate (1.12 mL) was added at room temperature and the mixture was stirred for an hour. To the reaction mixture, a THF (50 mL) solution of the compound (2.607 g) obtained in Example 2-(3) was added dropwise at room temperature and the mixture was stirred at room temperature for 64 hours. To the reaction mixture, saturated aqueous sodium bicarbonate (200 mL) was added and the organic layer extracted with AcOEt (200 mL) was washed with brine (200 mL), dried (MgSO4), filtered and concentrated to give a crude product, which was further purified by NH-form silica gel chromatography (AcOEt/hexane); the resulting compound was recrystallized (Et2O/pentane) to give the titled compound (2.969 g, colorless powder.)
Name
2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)acetic acid
Quantity
3.192 g
Type
reactant
Reaction Step One
Name
Quantity
4.44 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
compound
Quantity
2.607 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([C:6]1([OH:16])[CH2:11][C:10]([CH3:13])([CH3:12])[CH2:9][C:8]([CH3:15])([CH3:14])[CH2:7]1)[C:3]([OH:5])=O.CCN(CC)CC.[N:25]1[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH2:32][C:33]2[O:37][N:36]=[C:35]([C@@H:38]3[CH2:42][CH2:41][CH2:40][NH:39]3)[CH:34]=2)[CH:26]=1.C(=O)(O)[O-].[Na+]>C1COCC1.ClC(OCC)=O>[F:17][C:2]([F:1])([C:6]1([OH:16])[CH2:11][C:10]([CH3:13])([CH3:12])[CH2:9][C:8]([CH3:15])([CH3:14])[CH2:7]1)[C:3]([N:39]1[CH2:40][CH2:41][CH2:42][C@H:38]1[C:35]1[CH:34]=[C:33]([CH2:32][O:31][C:27]2[CH:26]=[N:25][CH:30]=[CH:29][CH:28]=2)[O:37][N:36]=1)=[O:5] |f:3.4|

Inputs

Step One
Name
2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)acetic acid
Quantity
3.192 g
Type
reactant
Smiles
FC(C(=O)O)(C1(CC(CC(C1)(C)C)(C)C)O)F
Name
Quantity
4.44 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.12 mL
Type
solvent
Smiles
ClC(=O)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
compound
Quantity
2.607 g
Type
reactant
Smiles
N1=CC(=CC=C1)OCC1=CC(=NO1)[C@H]1NCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 64 hours
Duration
64 h
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with AcOEt (200 mL)
WASH
Type
WASH
Details
was washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was further purified by NH-form silica gel chromatography (AcOEt/hexane)
CUSTOM
Type
CUSTOM
Details
the resulting compound was recrystallized (Et2O/pentane)

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)N1[C@@H](CCC1)C1=NOC(=C1)COC=1C=NC=CC1)(C1(CC(CC(C1)(C)C)(C)C)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.969 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.